

X-ray crystallography of 2,3,6-Trifluoropyridine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,6-Trifluoropyridine-4-carboxylic acid

Cat. No.: B1304213

[Get Quote](#)

An in-depth analysis of the crystallographic data of **2,3,6-trifluoropyridine-4-carboxylic acid** derivatives reveals key structural insights crucial for researchers in drug discovery and materials science. This guide provides a comparative analysis of their molecular geometries, intermolecular interactions, and crystal packing, supported by experimental data and protocols.

Comparison of Crystallographic Data

While specific crystallographic data for **2,3,6-trifluoropyridine-4-carboxylic acid** is not publicly available, analysis of closely related fluorinated pyridine carboxylic acid derivatives provides valuable comparative insights. The following table summarizes key crystallographic parameters for representative compounds, offering a baseline for understanding the structural impact of fluorination and carboxylation on the pyridine ring.

Co mp oun d	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
4- (Trifluoro met hyl) pyridine -2- carboxylic acid	C ₇ H ₄ F ₃ NO ₂	Triclinic	P-1	9.18 63(6))	15.1 325(9)	17.6 356(11)	107. 189(2)	93.1 26(2))	103. 753(2)	225 4.2(2)	12	[1]
2- [(2,3 ,5,6- Tetra aflu orop yridi n-4- yl)am in o]et hyl met hacr ylat e	C ₁₁ H ₁₀ F ₄ N ₂ O ₂	Monoclinic	P2 ₁ /n	-	-	-	-	-	-	-	1	[2]
N- (2,3 5,6- Tetr	C ₆ H ₂ F ₄ N ₂ O	-	-	-	-	-	-	-	-	-	-	[3]

aflu
orop
yridi
n-4-
yl)fo
rma
mid
e

2,4-
Dim
ethy
l-6-
oxo-
1,6-
dihy
drop
yridi
n-3-
carb
oxa
mid
e
dihy
drat
e

		Orth										
drop	-	orho	Pbc	5.02	12.3	25.5						
yridi	-	mbi	a	6(1)	20(7)	51(1)	90	90	90	-	-	[4]
n-3-		c))						

Key Observations:

- Hydrogen Bonding: In the crystal structures of related compounds, N—H···O hydrogen bonds are a recurring motif, often linking molecules into chains.[\[2\]](#) The presence of both a carboxylic acid group and a pyridine nitrogen atom in **2,3,6-trifluoropyridine-4-carboxylic acid** suggests a high likelihood of forming strong O—H···N hydrogen bonds, which can significantly influence crystal packing.
- Fluorine Interactions: Weak hydrogen-bonding interactions involving fluorine atoms, such as C—H···F contacts, are also observed, contributing to the overall supramolecular

architecture.[2] Hirshfeld surface analysis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate revealed that F···H/H···F interactions are the largest contribution to the surface contacts.[2]

- Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid group are critical. In N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the C_β—N—C—O torsion angle indicates an anti-conformation.[3]

Experimental Protocols

A standard experimental protocol for the single-crystal X-ray diffraction of pyridine carboxylic acid derivatives involves the following steps:

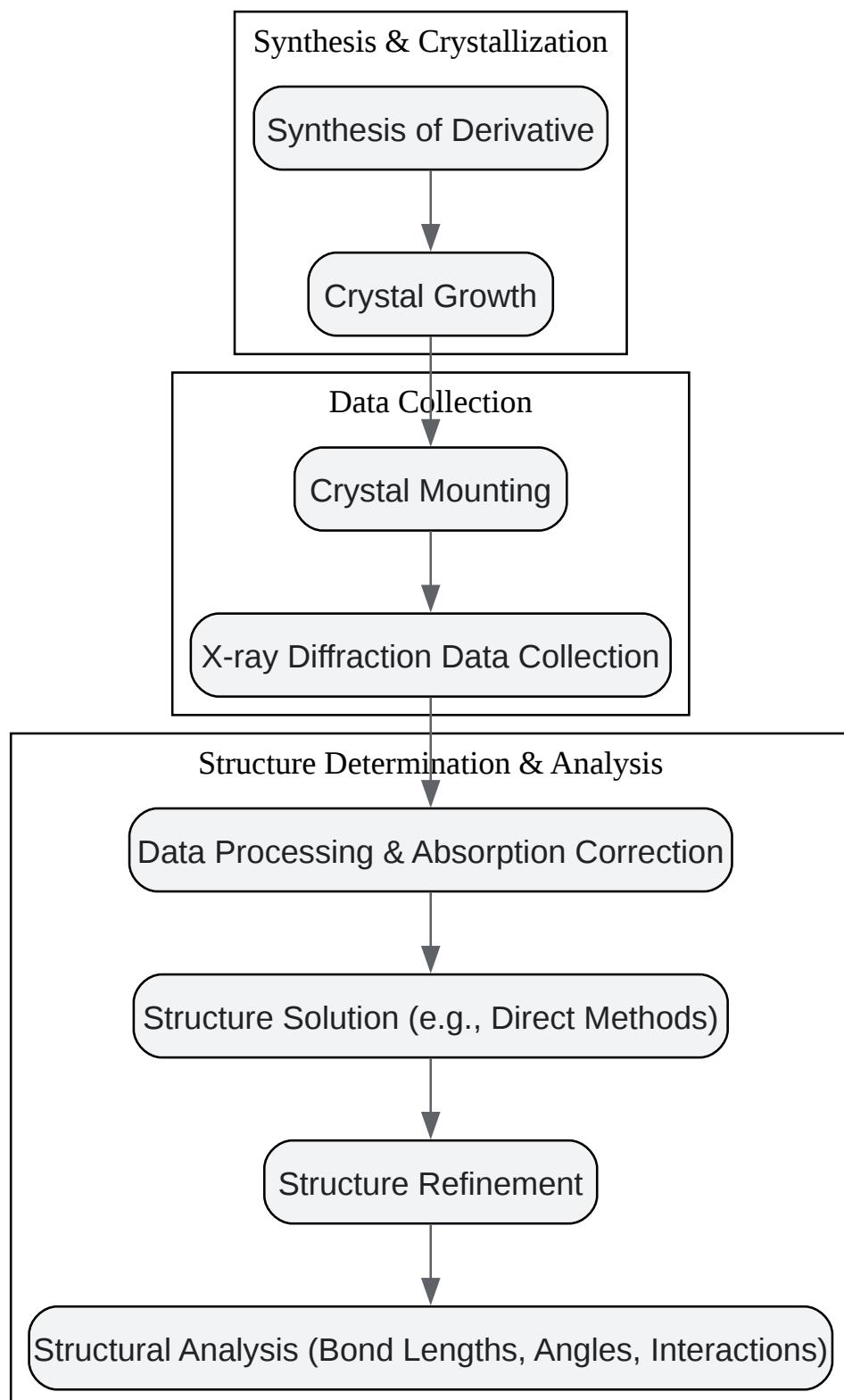
1. Crystal Growth:

- Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, crystals of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide were obtained by layering dichloromethane with hexanes.[3]

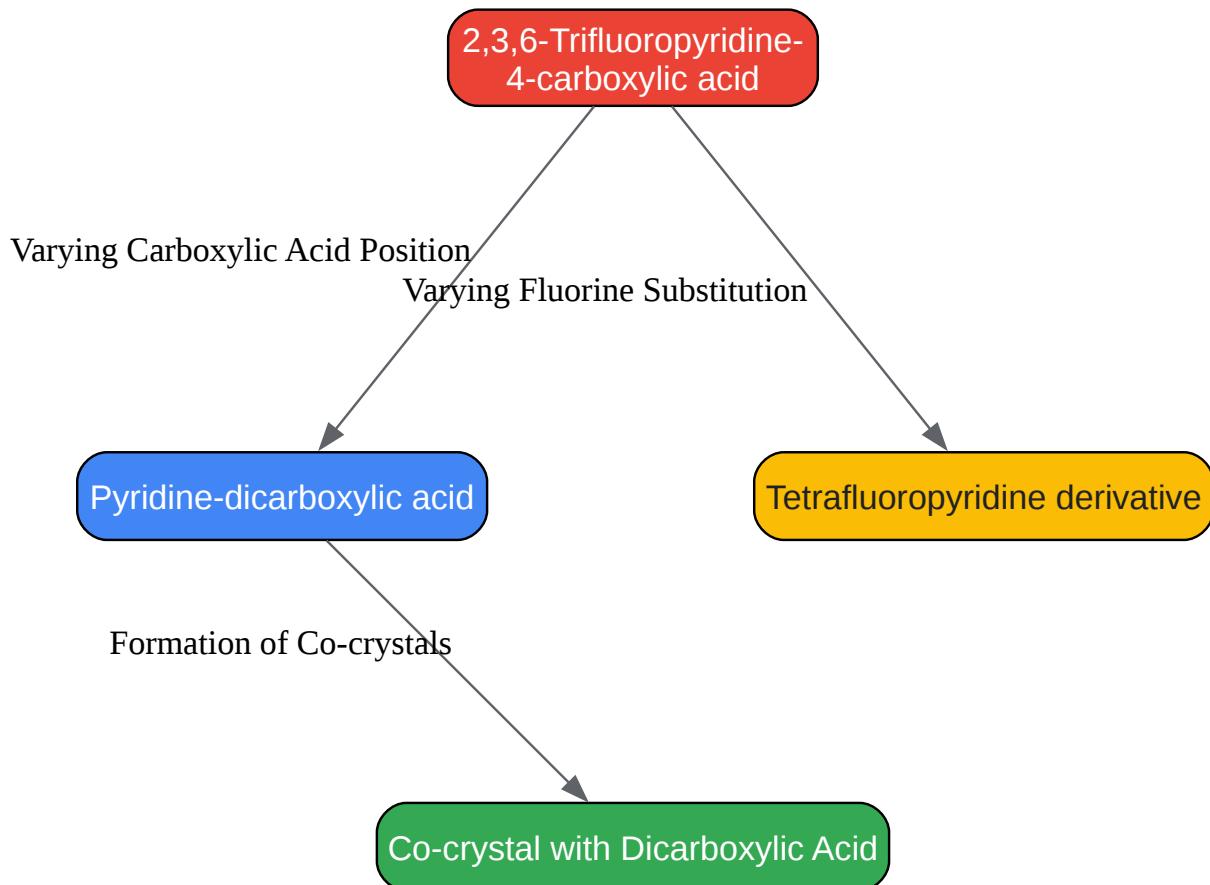
2. Data Collection:

- A suitable crystal is mounted on a diffractometer.
- X-ray diffraction data are collected using a detector such as a CCD or CMOS detector, often with graphite-monochromatized radiation (e.g., Cu/K α or Mo/K α).[5]
- Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

3. Data Processing and Structure Solution:


- The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.[5]
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques using software like SHELXL.[5]

4. Structural Analysis:


- The final refined structure provides information on bond lengths, bond angles, and torsion angles.
- Intermolecular interactions are analyzed to understand the crystal packing.
- Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts.[\[2\]](#)

Visualizations

To aid in the understanding of the experimental workflow and molecular relationships, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for X-ray crystallography.

[Click to download full resolution via product page](#)

Caption: Comparison of related pyridine derivatives.

Alternative Techniques

While single-crystal X-ray diffraction is the gold standard for determining crystal structures, other techniques can provide complementary information, especially when suitable single crystals are unavailable.

- Powder X-ray Diffraction (PXRD): This technique is invaluable for phase identification, quantification of polymorphic mixtures, and can sometimes be used for structure solution.^[6] It is a non-destructive method that provides a unique fingerprint for each crystalline phase.^[6]
- Computational Chemistry (DFT): Density Functional Theory calculations can be used to optimize molecular geometries and predict spectroscopic properties, providing a comparison

to experimental data.[\[7\]](#)

- Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing.[\[2\]](#)

The strategic incorporation of fluorine atoms and carboxylic acid functionalities into pyridine scaffolds continues to be a promising avenue in the development of new therapeutic agents and functional materials.[\[8\]](#)[\[9\]](#) A thorough understanding of their three-dimensional structures through X-ray crystallography is paramount for rational design and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [X-ray crystallography of 2,3,6-Trifluoropyridine-4-carboxylic acid derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304213#x-ray-crystallography-of-2-3-6-trifluoropyridine-4-carboxylic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com